molecular formula C11H12O5 B123228 Trinexapac CAS No. 143294-89-7

Trinexapac

Cat. No.: B123228
CAS No.: 143294-89-7
M. Wt: 224.21 g/mol
InChI Key: DFFWZNDCNBOKDI-UHFFFAOYSA-N
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Description

Trinexapac is a synthetic plant growth regulator derived from cyclohexanecarboxylate. It is widely used in agriculture to manage plant growth, particularly in cereal crops, sugarcane, and turfgrass. This compound-ethyl, a common form of this compound, is applied as a foliar spray to enhance crop yield and improve harvest efficiency .

Mechanism of Action

Target of Action

Trinexapac, also known as this compound-ethyl, is a plant growth regulator that primarily targets the biosynthesis of gibberellins . Gibberellins are plant hormones that stimulate cellular elongation and influence various developmental processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence .

Mode of Action

This compound operates by inhibiting the enzyme 3-β-hydroxylase, which is crucial in the conversion of precursor forms of gibberellins such as GA20 to GA1 . By blocking this conversion, this compound effectively reduces the production of gibberellins, leading to a reduction in shoot growth of grasses . This makes it particularly useful in agricultural applications where controlling plant growth is necessary.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gibberellin biosynthesis pathway . By inhibiting the production of gibberellins, this compound impacts various downstream effects associated with these hormones. For instance, it can lead to reduced vertical growth, enhanced lateral growth, and potentially improved stress tolerance of plants .

Pharmacokinetics

The predominant urinary metabolite in rats was this compound acid, accounting for up to 100% of total urinary radioactivity, with low levels of a conjugated derivative .

Result of Action

The primary result of this compound’s action is the reduction of plant growth, specifically vertical shoot growth . This can lead to a decrease in mowing frequencies and an enhancement in lateral growth, making it beneficial for turf and amenity grassland management . Additionally, several studies have indicated that blocking gibberellin biosynthesis with this compound can improve the stress tolerance of turfgrasses .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the soil type, temperature, and moisture levels can affect the absorption and effectiveness of this compound . It’s also worth noting that this compound is moderately mobile in the environment and can transition between states . Therefore, careful management is necessary to ensure optimal use and to minimize potential environmental impact.

Biochemical Analysis

Biochemical Properties

Trinexapac interacts with various enzymes and proteins to inhibit the formation of gibberellic acid . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to the observed physiological changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trinexapac-ethyl involves the reaction of isopropyl acetoacetate with ethyl maleate in the presence of potassium hydroxide. The reaction mixture is stirred for several hours, followed by the addition of chloroform, water, and hydrochloric acid to separate the organic phase. The resulting product is 4-oxo-pentane-1,2-ethyl dicarboxylate-3-carboxylic acid isopropyl .

Industrial Production Methods: In industrial settings, this compound-ethyl is produced through a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Trinexapac-ethyl undergoes various chemical reactions, including:

    Oxidation: this compound-ethyl can be oxidized to form its corresponding acid, this compound.

    Hydrolysis: In aqueous environments, this compound-ethyl hydrolyzes to produce this compound and ethanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis reaction.

Major Products:

Comparison with Similar Compounds

    Paclobutrazol: Another plant growth regulator that inhibits gibberellin biosynthesis.

    Uniconazole: Similar to paclobutrazol, it also inhibits gibberellin biosynthesis.

Comparison:

This compound stands out for its effectiveness in improving crop yield and quality while being relatively safe for the environment. Its unique properties make it a valuable tool in modern agriculture and plant research.

Properties

IUPAC Name

4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWZNDCNBOKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559517, DTXSID501019900
Record name 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trinexapac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104273-73-6, 143294-89-7
Record name Trinexapac [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104273736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinexapac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trinexapac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRINEXAPAC
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Trinexapac-ethyl is a plant growth regulator that acts by inhibiting gibberellin (GA) biosynthesis. [, , , , ] GAs are plant hormones that play a crucial role in promoting cell elongation and division, leading to stem elongation, leaf expansion, and seed germination.

ANone: By inhibiting GA biosynthesis, this compound-ethyl application leads to various downstream effects in plants, including:

  • Reduced plant height: This is the most prominent effect, making it valuable for preventing lodging in cereal crops and managing turfgrass height. [, , , , , , ]
  • Modified leaf architecture: this compound-ethyl can lead to changes in leaf angle and orientation, potentially improving light interception and photosynthesis. [, ]
  • Increased stress tolerance: Research suggests that this compound-ethyl might enhance stress tolerance in plants, potentially by altering respiration rates and influencing the accumulation of protective compounds like antifreeze proteins. [, , ]
  • Altered flowering and seed production: In some species, this compound-ethyl can affect flowering time and seedhead development, making it useful for seed production management. [, , , , ]

A:

  • Molecular Formula: C14H20O5 []
  • Molecular Weight: 268.31 g/mol []

      A: Studies show that certain adjuvants can enhance the efficacy of this compound-ethyl. For instance, a combination of Sylgard 309 and urea ammonium nitrate (UAN) significantly improved its growth-inhibiting effects. [] Ammonium sulfate was found to compensate for the reduced activity of this compound-ethyl when using hard water as a carrier. [] Additionally, ammonium sulfate improved the rainfastness of this compound-ethyl on perennial ryegrass. []

      A: Studies indicate that photolability (degradation under sunlight) of formulated this compound-ethyl is not a significant concern for its efficacy. []

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